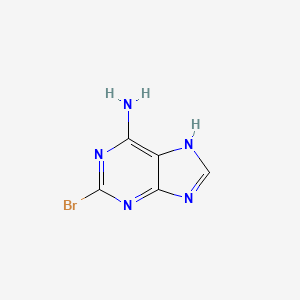
2-Bromo-9H-purin-6-amine
Overview
Description
Mechanism of Action
Target of Action
2-Bromo-9H-purin-6-amine is a derivative of purine, a heterocyclic compound that has received attention recently due to its potential in targeting various cancers . The primary targets of this compound are likely to be certain receptor proteins involved in cancer cell proliferation and survival . .
Mode of Action
Purine derivatives are known to interact with their targets, leading to changes that can inhibit the growth and proliferation of cancer cells . The compound’s interaction with its targets could involve binding to the active sites of the target proteins, thereby inhibiting their function .
Biochemical Pathways
Purine derivatives are known to affect various biochemical pathways involved in cell proliferation and survival . The downstream effects of these pathway alterations could include reduced cancer cell growth and increased cell death .
Result of Action
Given its potential anticancer activity, the compound could be expected to induce changes at the molecular and cellular levels that result in inhibited cancer cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Purine derivatives have been studied extensively for their potential in targeting various cancers
Cellular Effects
Purine derivatives have been shown to have significant anticancer activities against targeted receptor proteins
Metabolic Pathways
Purine metabolism is a well-studied area, and purines are biologically synthesized as nucleotides, i.e., bases attached to ribose 5-phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9H-purin-6-amine typically involves the bromination of 6-aminopurine. One common method includes the reaction of 6-aminopurine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the purine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9H-purin-6-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions, with solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Products include various substituted purines depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction but may include oxidized or reduced forms of the purine ring.
Coupling Reactions: Products are typically biaryl or alkylated purine derivatives.
Scientific Research Applications
2-Bromo-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in DNA and RNA interactions, given its structural similarity to adenine.
Medicine: Research is ongoing into its potential as an antiviral or anticancer agent, leveraging its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of pharmaceuticals and agrochemicals, where its unique properties can be exploited for specific biological activities.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-9H-purin-6-amine
- 2-Chloro-9H-purin-6-amine
- 2-Fluoro-9H-purin-6-amine
Uniqueness
2-Bromo-9H-purin-6-amine is unique due to the presence of the bromine atom at the 2-position, which imparts distinct chemical reactivity compared to other halogenated purines. This uniqueness makes it particularly valuable in synthetic chemistry and biological research, where specific reactivity patterns are desired.
Properties
IUPAC Name |
2-bromo-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZULIHZICLSQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403959 | |
| Record name | 2-Bromo-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-25-8 | |
| Record name | 28128-25-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


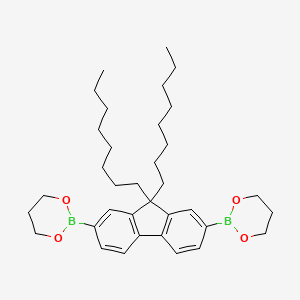
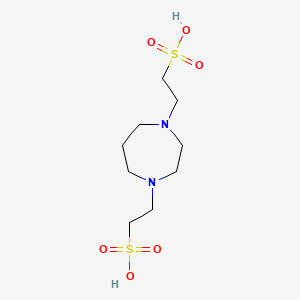


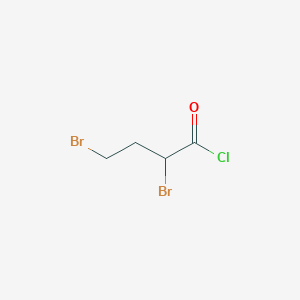
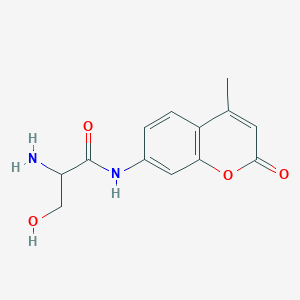

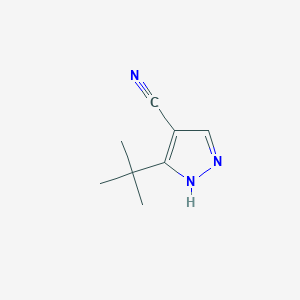
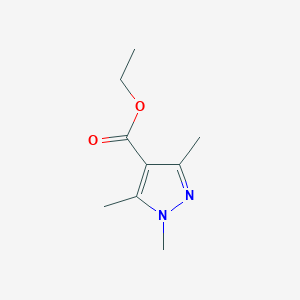

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)


